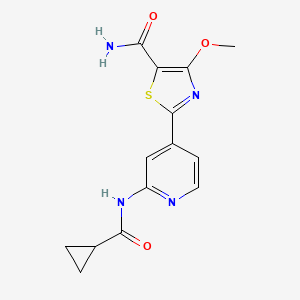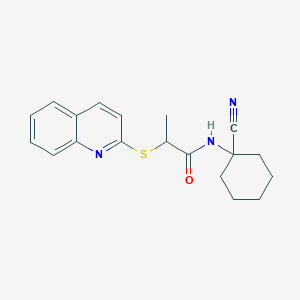
N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide, also known as ML277, is a small molecule inhibitor of the K_v7.1 potassium channel. It was first discovered in 2012 by a team of researchers from the Max Planck Institute for Heart and Lung Research in Germany. Since then, ML277 has been the subject of numerous scientific studies due to its potential therapeutic applications.
Mécanisme D'action
N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide binds to the pore region of the K_v7.1 potassium channel and blocks the flow of potassium ions through the channel. This results in a prolongation of the cardiac action potential and an increase in the refractory period, which can prevent the occurrence of arrhythmias.
Biochemical and Physiological Effects:
In addition to its effects on cardiac repolarization, N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide has also been shown to have effects on other physiological systems. For example, N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide is its selectivity for the K_v7.1 potassium channel, which minimizes off-target effects. However, one limitation of N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide is its relatively short half-life, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide. One area of interest is the development of more potent and selective inhibitors of the K_v7.1 potassium channel. Another area of interest is the investigation of the effects of N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide on other potassium channels and ion channels in general. Additionally, the therapeutic potential of N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide for other diseases, such as cancer and inflammation, warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide involves a multi-step process that begins with the reaction of cyclohexanone with malononitrile to form 1-cyanocyclohexene. This compound is then reacted with 2-chloroquinoline to form N-(1-cyanocyclohexyl)-2-(quinolin-2-ylthio)propanamide, which is subsequently converted to N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide through a series of reactions involving various reagents and solvents.
Applications De Recherche Scientifique
N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide has been shown to be a potent and selective inhibitor of the K_v7.1 potassium channel, which is involved in the regulation of cardiac repolarization. As such, N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide has been studied extensively for its potential therapeutic applications in the treatment of cardiac arrhythmias, such as long QT syndrome.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-quinolin-2-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-14(18(23)22-19(13-20)11-5-2-6-12-19)24-17-10-9-15-7-3-4-8-16(15)21-17/h3-4,7-10,14H,2,5-6,11-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEKYBMKPAOIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

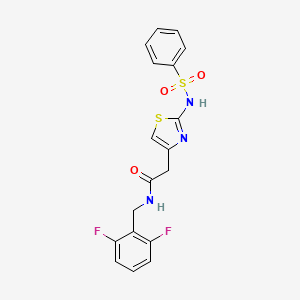
![11-(6-Cyclobutylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2437617.png)
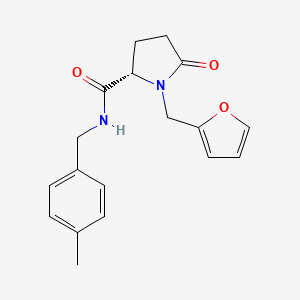
![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-methoxybenzenecarboxylate](/img/structure/B2437621.png)
![N-[2-[4-(2,6-Difluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2437623.png)
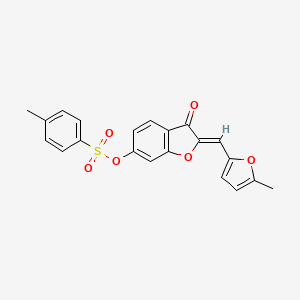
![N-(4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide](/img/structure/B2437625.png)
![(3-Fluoro-4-methoxyphenyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2437626.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2437629.png)
![1-(3,4-dichlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2437631.png)

![5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2437634.png)
![(2E)-3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]acrylic acid](/img/structure/B2437635.png)
